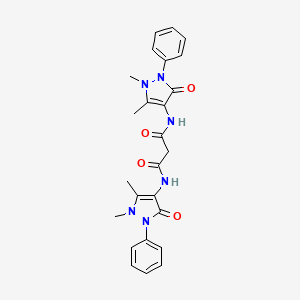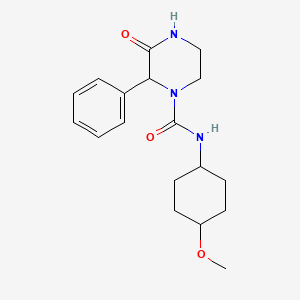![molecular formula C18H30N4O B6800788 N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6800788.png)
N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide is a complex organic compound featuring a spirocyclic structure with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a common motif in bioactive molecules, suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the spirocyclic structure and the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic structure.
Substitution: Various substitution reactions can be performed on the pyrazole ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield various reduced derivatives.
Scientific Research Applications
N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Due to the presence of the pyrazole ring, it may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrazole ring. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit a range of biological activities.
Spirocyclic amides: Compounds with similar spirocyclic structures may have comparable properties and applications.
Uniqueness
N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its specific combination of a pyrazole ring and a spirocyclic structure. This combination may confer distinct properties, such as enhanced stability or specific biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-15(16-7-13-21(2)20-16)19-17(23)22-12-6-10-18(11-14-22)8-4-3-5-9-18/h7,13,15H,3-6,8-12,14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBNQCNRUCGXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)N2CCCC3(CCCCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800708.png)
![N-[(4-morpholin-4-yloxan-4-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide](/img/structure/B6800719.png)
![N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide](/img/structure/B6800731.png)

![2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6800739.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine-4-carboxamide](/img/structure/B6800761.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]spiro[2H-indole-3,1'-cyclobutane]-1-carboxamide](/img/structure/B6800767.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B6800770.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6800773.png)

![N-[(2-methyl-1,3-oxazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B6800790.png)
![4-(3-chlorobenzoyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]piperazine-1-carboxamide](/img/structure/B6800799.png)
![3-(3-amino-2,2-dimethyl-3-oxopropyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]piperidine-1-carboxamide](/img/structure/B6800824.png)
![2-(4-fluorophenyl)-N-[(3S,4S)-4-methoxyoxolan-3-yl]morpholine-4-carboxamide](/img/structure/B6800829.png)
